molecular formula C12H16N2O2 B240432 N-[3-(acetylamino)-2-methylphenyl]propanamide

N-[3-(acetylamino)-2-methylphenyl]propanamide

Cat. No. B240432
M. Wt: 220.27 g/mol
InChI Key: WYSCYSCFMJHJRG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-2-methylphenyl]propanamide is a chemical compound that belongs to the class of drugs known as nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as naproxen, which is a widely used medication for pain relief, inflammation, and fever reduction. Naproxen is a potent inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

N-[3-(acetylamino)-2-methylphenyl]propanamide exerts its effects by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain perception. By inhibiting COX, naproxen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-2-methylphenyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Naproxen has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tissue remodeling and repair. Additionally, naproxen has been shown to have antioxidant and antiplatelet effects, which may be beneficial in the prevention of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)-2-methylphenyl]propanamide is a widely used model drug in pharmacological and toxicological studies. It has several advantages, such as its well-known mechanism of action, low cost, and availability. Additionally, it has a long half-life, which makes it suitable for chronic dosing studies. However, naproxen also has some limitations, such as its potential for gastrointestinal toxicity, which may limit its use in certain types of studies.

Future Directions

There are several future directions for the study of N-[3-(acetylamino)-2-methylphenyl]propanamide. One potential area of research is the development of novel naproxen derivatives with improved pharmacological properties such as reduced gastrointestinal toxicity. Another area of research is the investigation of the role of naproxen in the prevention and treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, the use of naproxen in combination with other drugs may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-[3-(acetylamino)-2-methylphenyl]propanamide involves the reaction of 2-methylnaphthalene with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to form the final product. This method is a modification of the classical Claisen condensation reaction, which is a widely used method for the synthesis of β-dicarbonyl compounds.

Scientific Research Applications

N-[3-(acetylamino)-2-methylphenyl]propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, menstrual cramps, and other types of pain and inflammation. Naproxen is also used as a model drug in pharmacological and toxicological studies, as it is a well-known and widely used NSAID.

properties

Product Name

N-[3-(acetylamino)-2-methylphenyl]propanamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(3-acetamido-2-methylphenyl)propanamide

InChI

InChI=1S/C12H16N2O2/c1-4-12(16)14-11-7-5-6-10(8(11)2)13-9(3)15/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

WYSCYSCFMJHJRG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1C)NC(=O)C

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C)NC(=O)C

Origin of Product

United States

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